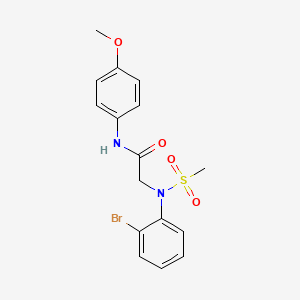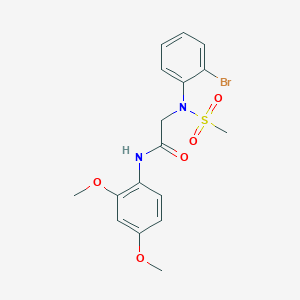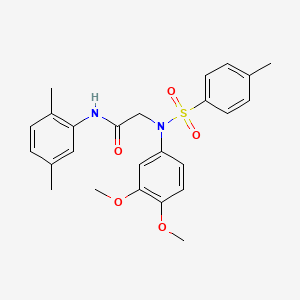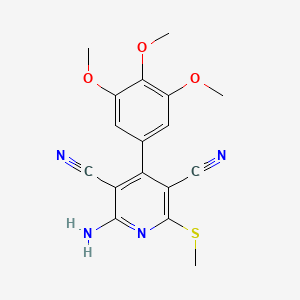![molecular formula C22H22BrN3O3S B3573684 N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide CAS No. 6031-83-0](/img/structure/B3573684.png)
N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide
Overview
Description
N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a bromobenzene sulfonyl group, a phenylethyl group, and a pyridinylmethyl group attached to a glycinamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromobenzenesulfonyl chloride, which can be synthesized by sulfonation of bromobenzene followed by chlorination. The subsequent steps involve the coupling of these intermediates with glycinamide derivatives under controlled conditions, often using catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N2-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide
- N~2~-(4-Methylbenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide
Uniqueness
N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide is unique due to the presence of the bromobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3S/c23-19-9-11-21(12-10-19)30(28,29)26(15-13-18-6-2-1-3-7-18)17-22(27)25-16-20-8-4-5-14-24-20/h1-12,14H,13,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBSQIYWYBKAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360514 | |
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6031-83-0 | |
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3573603.png)
![N-(2-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3573609.png)


![ethyl 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3573625.png)

![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3573634.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-methylglycinamide](/img/structure/B3573658.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3573677.png)
![2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3573689.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3573693.png)

![2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3573711.png)
